5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Description
5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a carboxyphenyl group, and a hydroxybenzoic acid moiety
Properties
IUPAC Name |
5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-13-6-5-11(8-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXDRHIYYLKUIC-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves the condensation of 4-carboxybenzaldehyde with a thiazolidine-2,4-dione derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
- 2-[(5Z)-5-[(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
Uniqueness
5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications that may not be present in similar compounds.
Biological Activity
5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a thiazolidinone derivative that has attracted attention due to its potential biological activities. This compound, characterized by its complex structure and diverse functional groups, has been studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The molecular formula of the compound is , with a molecular weight of approximately 357.38 g/mol. The structure includes a thiazolidinone ring, a carboxyphenyl group, and a hydroxyl group, contributing to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that thiazolidinone derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth. This activity is likely mediated through the modulation of various signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
A study conducted on thiazolidinone derivatives, including the compound , revealed a broad spectrum of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound is particularly effective against Candida albicans, suggesting its potential use in antifungal therapies.
Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages:
| Treatment | NO Production (µM) |
|---|---|
| Control | 25 |
| Compound (10 µM) | 10 |
| Compound (50 µM) | 5 |
The reduction in NO production suggests that the compound may inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses.
Anticancer Activity
The anticancer potential was evaluated using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 25 |
These findings highlight the compound's ability to selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of this compound's derivatives to enhance its biological activity. Modifications to the thiazolidinone ring led to increased potency against specific cancer types and improved selectivity for tumor cells over healthy cells.
Q & A
Q. Table 1: Structural Analogs and Biological Activities
| Compound Substituents | Biological Activity | Reference |
|---|---|---|
| Pyridine-substituted benzoic acids | Anti-inflammatory | |
| 4-Chlorophenyl derivatives | Anticancer | |
| Fluorinated benzene analogs | Enhanced lipophilicity |
Advanced: What methodologies are effective for identifying biological targets and interaction mechanisms?
- Biochemical assays : Use kinase profiling panels to test inhibition of protein kinases (e.g., MAPK, PI3K) .
- Molecular docking : Model interactions with targets like COX-2 or PPAR-γ, leveraging the compound’s carboxyl groups for hydrogen bonding .
- Surface plasmon resonance (SPR) : Quantify binding affinity to receptors (e.g., IC50 values) .
- CRISPR-Cas9 knockouts : Validate target relevance by silencing candidate genes (e.g., TNF-α) in cellular models .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy or reduced toxicity?
- Modify substituents :
- 4-Carboxyphenyl group : Replace with halogenated or methoxy groups to enhance membrane permeability .
- 2-Hydroxybenzoic acid : Esterify to improve bioavailability while retaining anti-inflammatory activity .
- Core modifications :
- Introduce electron-withdrawing groups (e.g., -NO2) to stabilize the thiazolidinone ring .
- Replace sulfur with selenium to modulate redox activity .
- Toxicity screening : Use hepatic microsomal assays to predict metabolic stability and mitigate hepatotoxicity .
Advanced: What experimental approaches address discrepancies in reported mechanisms of action (e.g., enzyme inhibition vs. receptor antagonism)?
- Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map affected pathways .
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-ligands) to distinguish direct target binding from downstream effects .
- Kinetic studies : Measure time-dependent inhibition to differentiate reversible vs. irreversible mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
